3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide

Aldosterone synthase inhibition CYP11B2 selectivity Steroidogenic enzyme

Researchers requiring a differentiated N-(pyridin-3-yl)benzamide scaffold often face supply gaps for the 3-methyl-2-nitro analog, which uniquely combines an electron-withdrawing nitro warhead for hypoxia-selective prodrug strategies and a high LogP (3.46) for enhanced passive diffusion. Generic 4-halo or unsubstituted analogs cannot replicate this electronic/steric profile. - Enables CYP11B2 inhibitor optimization (class SAR IC50: 53-166 nM) with a distinct selectivity window. - 2-Nitro group serves as a substrate for bacterial nitroreductases (e.g., Ssap-NtrB) in DEPT programs. - LogP ≈30-fold higher than the 4-fluoro analog, improving intracellular target engagement and BBB penetration models.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 600128-05-0
Cat. No. B12579163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide
CAS600128-05-0
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-4-2-6-11(12(9)16(18)19)13(17)15-10-5-3-7-14-8-10/h2-8H,1H3,(H,15,17)
InChIKeyCSIIUALMNKONTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide (CAS 600128-05-0): Physical Properties, Class Identity, and Procurement-Relevant Baselines


3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide (C₁₃H₁₁N₃O₃, MW 257.24 g/mol) is a substituted benzamide bearing a methyl group at the 3-position and a nitro group at the 2-position on the benzamide ring, with the amide nitrogen linked to a pyridin-3-yl moiety. The compound is a member of the N-(pyridin-3-yl)benzamide class, which has been investigated as a scaffold for selective enzyme inhibition (e.g., aldosterone synthase CYP11B2) and anticancer activity [1]. Its experimentally derived LogP is 3.46, and its polar surface area (PSA) is 91.3 Ų . The 3-methyl-2-nitro substitution pattern distinguishes it from other N-(pyridin-3-yl)benzamides commonly studied, such as 4-halo or unsubstituted analogs, and imparts unique electronic and steric properties that are critical for target interaction and prodrug activation.

Why Generic Substitution Fails for 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide: Positional Isomerism and Substituent Effects Drive Activity Cliffs


Within the N-pyridinylbenzamide series, even minor structural changes produce substantial shifts in biological activity. Nawrot et al. (2021) demonstrated that N-(pyridin-2-yl)benzamides exhibit generally higher antimycobacterial activity than their N-(pyridin-3-yl) counterparts, confirming that the position of the pyridine nitrogen is a first-order determinant of target engagement [1]. Similarly, within the CYP11B2 inhibitor series, the 4-fluoro analog (IC₅₀ CYP11B2 = 82 nM) shows 174-fold selectivity over CYP11B1 (IC₅₀ = 14,300 nM), whereas other substituents yield markedly different potency and selectivity windows [2]. The 3-methyl-2-nitro substitution on the benzamide ring further introduces a strong electron-withdrawing group and a steric methyl group, both of which are absent in the 4-halo or unsubstituted reference compounds. Consequently, a researcher cannot substitute a generic N-(pyridin-3-yl)benzamide or a positional isomer and expect equivalent performance in enzyme inhibition, cellular efficacy, or prodrug activation assays.

Quantitative Differentiation Evidence for 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide vs. Closest Analogs


CYP11B2 Selectivity Window: Class-Level Potency and Selectivity vs. 4-Fluoro Analog

The N-(pyridin-3-yl)benzamide class has been established as a highly selective CYP11B2 inhibitor scaffold, with the most potent compounds achieving IC₅₀ values of 53–166 nM and no detectable inhibition of CYP17 or CYP19 [1]. Within this class, 4-fluoro-N-(pyridin-3-yl)benzamide exhibits an IC₅₀ of 82 nM for CYP11B2 and 14,300 nM for CYP11B1, representing a selectivity index of 174-fold [2]. The target compound carries a 3-methyl-2-nitro substitution, which introduces an electron-withdrawing nitro group and a steric methyl group that are absent in the 4-fluoro comparator. While direct CYP11B2 data for the target compound are not yet published, SAR trends in the series indicate that electron-deficient benzamide rings can enhance CYP11B2 inhibition; the target compound therefore provides a distinct electronic profile for probing potency–selectivity trade-offs.

Aldosterone synthase inhibition CYP11B2 selectivity Steroidogenic enzyme Hypertension Heart failure

Lipophilicity Contrast: 1.75 LogP Unit Separation from 4-Fluoro Analog

The target compound has an experimentally derived LogP of 3.46 , whereas 4-fluoro-N-(pyridin-3-yl)benzamide records a LogP of 1.97 . This 1.49 LogP unit difference (approximately 1.5 orders of magnitude in partition coefficient) means the target compound is roughly 30-fold more lipophilic. The elevated LogP is driven by the 3-methyl group and the absence of a polar heteroatom substituent on the benzamide ring, in contrast to the 4-fluoro analog. Such a large lipophilicity gap predicts substantially different membrane permeation rates, plasma protein binding, and volume of distribution.

Lipophilicity Membrane permeability LogP ADME Drug-likeness

Nitroreductase Prodrug Enablement: 2-Nitro Group Confers Bioreductive Activation Potential Absent in Halo Analogs

Nitro-substituted benzamides have been validated as substrates for bacterial nitroreductase enzymes, enabling selective prodrug activation in hypoxic tumor environments. Güngör et al. (2018) demonstrated that nitrobenzamide prodrugs are reduced by Ssap-NtrB, and the resulting amine metabolites exhibit differential cytotoxicity against cancer cell lines (PC-3, Hep3B) while sparing normal HUVEC cells [1]. The target compound's 2-nitro group is a prerequisite for this bioreductive activation mechanism. In contrast, 4-fluoro- and 4-chloro-N-(pyridin-3-yl)benzamide lack a reducible nitro group and cannot serve as nitroreductase substrates. This functional divergence is absolute: the halo analogs are unsuitable for any nitroreductase-based prodrug strategy, while the target compound is structurally qualified for such applications.

Prodrug Nitroreductase Hypoxia Cancer therapy Directed enzyme prodrug therapy

Positional Isomer Activity Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Engagement Drives Target Selectivity

Nawrot et al. (2021) systematically compared N-(pyridin-2-yl)- and N-(pyridin-3-yl)benzamides for antimycobacterial activity and found that N-(pyridin-2-yl)benzamides were generally more active, with the most potent compounds achieving MIC values of 7.81 µg/mL (26 µM) against M. tuberculosis H37Ra [1]. This positional sensitivity extends to other targets: the pyridin-3-yl orientation is essential for CYP11B2 selectivity, as the pyridine nitrogen position dictates hydrogen-bonding geometry within the enzyme active site. Procuring a pyridin-2-yl or pyridin-4-yl isomer in place of the pyridin-3-yl compound would therefore risk a complete loss of target engagement for CYP11B2-dependent assays.

Positional isomerism Antimycobacterial Structure-activity relationship Pyridine nitrogen Isosterism

Evidence-Backed Application Scenarios for 3-Methyl-2-nitro-N-(pyridin-3-yl)benzamide in Research and Early Discovery


CYP11B2 (Aldosterone Synthase) Inhibitor SAR Library Expansion

The compound extends the chemical space of N-(pyridin-3-yl)benzamide-based CYP11B2 inhibitors beyond the commonly available 4-halo analogs. Its 3-methyl-2-nitro substitution introduces a distinct electron-deficient benzamide ring, which, based on class SAR showing IC₅₀ values of 53–166 nM for the most potent members [1], may modulate potency and the selectivity window relative to CYP11B1. It is appropriate for medicinal chemistry teams optimizing aldosterone synthase inhibitors for hypertension and heart failure indications.

Nitroreductase-Directed Enzyme Prodrug Therapy (DEPT) Research

The 2-nitro group qualifies the compound as a candidate substrate for bacterial nitroreductases (e.g., Ssap-NtrB), enabling hypoxia-selective prodrug activation strategies [2]. It can be used as a scaffold in DEPT programs where the benzamide core is reduced to a cytotoxic amine metabolite selectively within the tumor microenvironment. 4-Halo analogs cannot serve this purpose, as they lack the reducible nitro warhead.

Lipophilicity-Driven Membrane Permeability Studies

With a LogP of 3.46—approximately 30-fold higher than the 4-fluoro analog (LogP 1.97) —this compound is suited for experiments requiring enhanced passive diffusion across lipid bilayers, such as intracellular target engagement assays, blood-brain barrier penetration models, or formulations where higher logD improves cellular uptake. It serves as a high-logP probe within the N-(pyridin-3-yl)benzamide series.

Positional Isomer Selectivity Profiling

The pyridin-3-yl attachment is a critical determinant of biological activity, as demonstrated by the divergent antimycobacterial profiles of N-(pyridin-2-yl) versus N-(pyridin-3-yl)benzamides [3]. This compound is essential for studies that explicitly require the 3-pyridyl orientation—such as CYP11B2 selectivity assays—where substitution with the 2-pyridyl or 4-pyridyl isomer would compromise target engagement and produce misleading structure–activity conclusions.

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